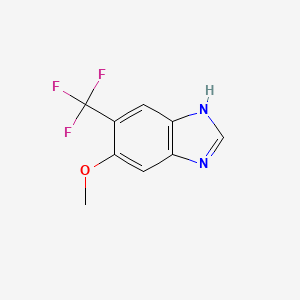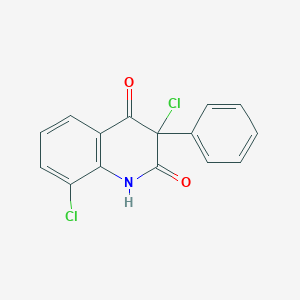
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of chlorine and phenyl groups, may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis may begin with a quinoline derivative.
Chlorination: Introduction of chlorine atoms at the 3 and 8 positions using reagents like thionyl chloride or phosphorus pentachloride.
Phenylation: Attachment of the phenyl group through a Friedel-Crafts alkylation reaction.
Formation of Dione: Oxidation reactions to form the dione structure at the 2,4 positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent to ensure efficient reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:
Oxidation: Further oxidation to form different quinoline derivatives.
Reduction: Reduction of the dione to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the chlorine positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Interaction: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3,8-Dichloroquinoline-2,4(1H,3H)-dione: Lacks the phenyl group, potentially altering its biological activity.
3-Phenylquinoline-2,4(1H,3H)-dione: Lacks the chlorine atoms, which may affect its reactivity and interactions.
8-Chloro-3-phenylquinoline-2,4(1H,3H)-dione: Only one chlorine atom, leading to different chemical properties.
Uniqueness
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H9Cl2NO2 |
|---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
3,8-dichloro-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-8-4-7-10-12(11)18-14(20)15(17,13(10)19)9-5-2-1-3-6-9/h1-8H,(H,18,20) |
InChI Key |
BWYQHILTFICLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=C(C(=CC=C3)Cl)NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)


![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)
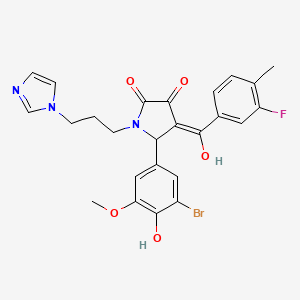

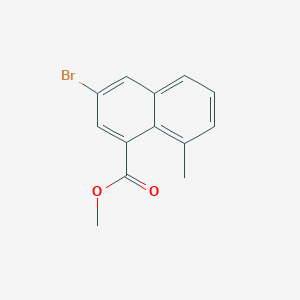
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
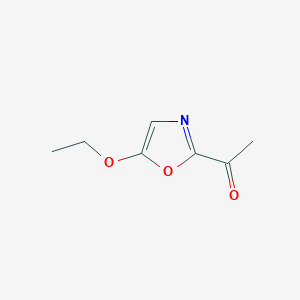
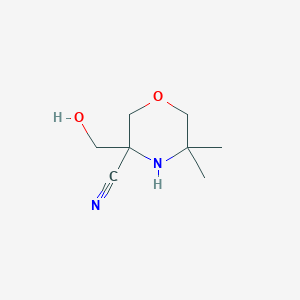

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
